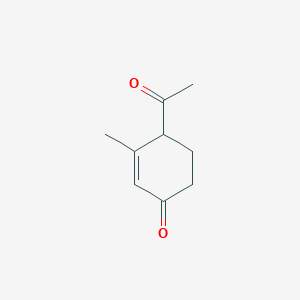
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) is an organic compound with the molecular formula C9H12O2 It is a cyclic ketone with a unique structure that includes both an acetyl group and a methyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) can be synthesized through several methods:
Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method uses sulfuric acid to cyclize 3-carbetoxy-6-chlorohept-5-en-2-one.
Industrial Production Methods
Industrial production methods for 2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) typically involve large-scale oxidation reactions using chromium-based reagents due to their efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or more complex ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the acetyl group.
Scientific Research Applications
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the synthesis of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) involves its interaction with various molecular targets:
Enzymes: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.
Pathways: It may influence metabolic pathways by altering the concentration of key intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-1-methylcyclohexene: Similar structure but with different positioning of the acetyl and methyl groups.
3-Methyl-2-cyclohexen-1-one: Another cyclic ketone with a similar structure but lacking the acetyl group.
Properties
CAS No. |
194808-25-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-acetyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h5,9H,3-4H2,1-2H3 |
InChI Key |
COJTTYQJUUCSQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CCC1C(=O)C |
Canonical SMILES |
CC1=CC(=O)CCC1C(=O)C |
Synonyms |
2-Cyclohexen-1-one, 4-acetyl-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















